molecular formula C13H15F2NO4 B13500724 (2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid

(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid

Cat. No.: B13500724
M. Wt: 287.26 g/mol
InChI Key: YXEFULYARRZDPR-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoroaniline and tert-butyl chloroformate.

    Protection of Amino Group: The amino group of 2,3-difluoroaniline is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.

    Formation of Acetic Acid Derivative: The protected amine is then reacted with a suitable acetic acid derivative under controlled conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The difluorophenyl moiety can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids for hydrolysis, electrophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include the deprotected amine and substituted derivatives.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Similar compounds to 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid include:

    2-{[(tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid: This compound has a similar structure but with different fluorine substitution on the phenyl ring.

    2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid: This compound features an oxan-2-yl group instead of the difluorophenyl moiety.

    2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: This compound contains a trifluoromethylcyclobutyl group, providing different chemical properties.

The uniqueness of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenyl)acetic acid lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)

InChI Key

YXEFULYARRZDPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)F)F)C(=O)O

Origin of Product

United States

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